N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide
Description
N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide is a compound that features a benzimidazole moiety linked to a chlorothiophene carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-11-6-9-21-14(11)15(20)17-7-3-8-19-10-18-12-4-1-2-5-13(12)19/h1-2,4-6,9-10H,3,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBJTKZZIJRRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCNC(=O)C3=C(C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring . This is followed by the introduction of the propyl linker and the chlorothiophene carboxamide group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, involves scalable synthetic routes that ensure high yields and purity. These methods may employ continuous flow reactors and advanced purification techniques to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce new functional groups into the chlorothiophene ring .
Scientific Research Applications
N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide involves its interaction with molecular targets in biological systems. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-mercaptobenzimidazole
- 5,6-dimethylbenzimidazole
- 2-aminobenzimidazole
Uniqueness
N-[3-(benzimidazol-1-yl)propyl]-3-chlorothiophene-2-carboxamide is unique due to the presence of the chlorothiophene carboxamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications and activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
